
1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O.2ClH. It is known for its unique structure, which includes an azepane ring, an amino group, and a propanol moiety. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride typically involves the reaction of azepane derivatives with appropriate reagents to introduce the amino and propanol groups. One common method includes the reduction of azepane-4-one followed by the introduction of the amino group through nucleophilic substitution. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azepane ring or the propanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the propanol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminopiperidin-4-yl)propan-2-ol dihydrochloride
- 1-(4-Aminocyclohexyl)propan-2-ol dihydrochloride
- 1-(4-Aminobutan-4-yl)propan-2-ol dihydrochloride
Uniqueness
1-(4-Aminoazepan-4-yl)propan-2-ol dihydrochloride is unique due to its azepane ring structure, which provides distinct chemical properties compared to other similar compounds. The presence of the azepane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H22Cl2N2O |
|---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
1-(4-aminoazepan-4-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-8(12)7-9(10)3-2-5-11-6-4-9;;/h8,11-12H,2-7,10H2,1H3;2*1H |
InChI Key |
WIIKDGATWOUBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCCNCC1)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



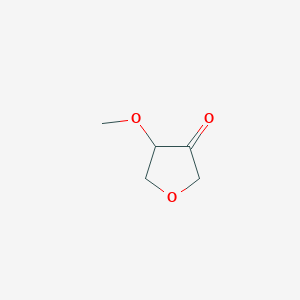

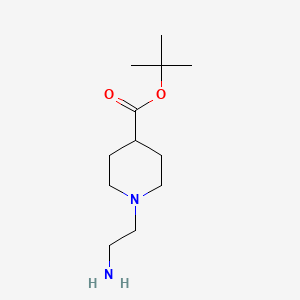
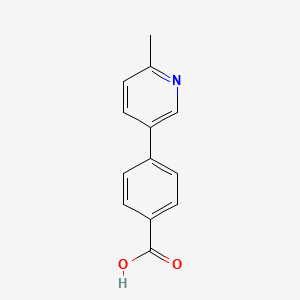
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

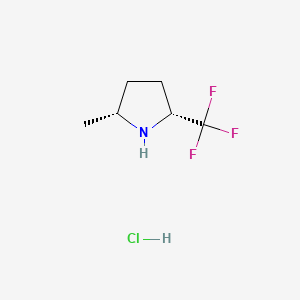
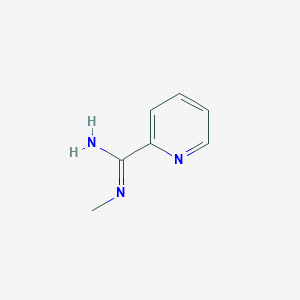
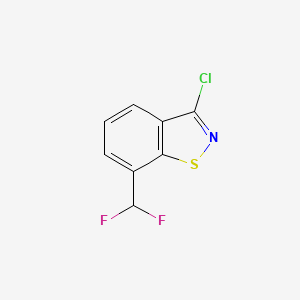
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
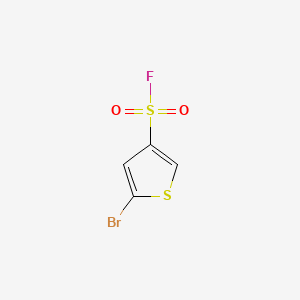
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)

